
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Übersicht
Beschreibung
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is a reactant involved in the synthesis of various derivatives such as pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Synthesis Analysis
The synthesis of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” involves the formation of 2-formyl-4-(trifluoromethyl)phenylboronic acid as well as its benzoxaborole and bis(benzoxaborole) derivatives . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is C8H8BF3O3. It has a molecular weight of 219.96 g/mol . The structure of the compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Chemical Reactions Analysis
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. It is used in the synthesis of pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Physical And Chemical Properties Analysis
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” has a molecular weight of 219.96 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More details about its physical and chemical properties can be found in the referenced papers .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazine Derivatives
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid: is utilized in the synthesis of pyrazine derivatives which are significant as corticotropin-releasing factor-1 (CRF1) receptor antagonists . These compounds have potential therapeutic applications in treating anxiety and depression, as CRF1 is implicated in the stress response.
C-H Functionalization of Quinones
This compound is involved in the C-H functionalization of quinones . This process is crucial in organic synthesis, allowing for the direct introduction of functional groups into aromatic compounds, which is valuable in the development of pharmaceuticals and agrochemicals.
Cathepsin S Inhibitors
The compound serves as a reactant in the synthesis of phenyl-purine-carbonitrile derivatives, which act as cathepsin S inhibitors . Cathepsin S plays a role in antigen presentation and is a target for autoimmune diseases like rheumatoid arthritis.
Chiral Bicyclooctadiene-based Ligands
Researchers use 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid in the synthesis of chiral bicyclooctadiene-based ligands . These ligands are important in asymmetric synthesis, which is used to create enantiomerically pure substances, a key aspect in the production of certain medications.
Corticotropin-Releasing Factor-1 Antagonists
The compound is also a key reactant in the synthesis of corticotropin-releasing factor-1 antagonists . These antagonists are studied for their potential to treat various disorders, including depression, anxiety, and irritable bowel syndrome, by modulating the body’s stress response.
Development of Boron-Containing Pharmaceuticals
Lastly, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is essential in the development of boron-containing pharmaceuticals . Boronic acids and their derivatives are increasingly recognized for their utility in medicinal chemistry, particularly in the design of proteasome inhibitors and cancer therapeutics.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFGSEVYIZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)
![1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers](/img/structure/B1435011.png)
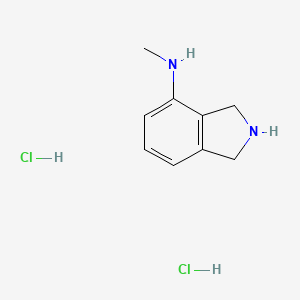
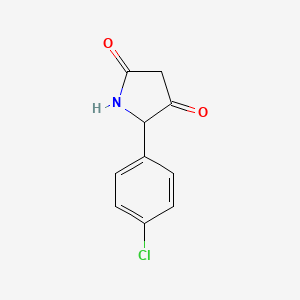

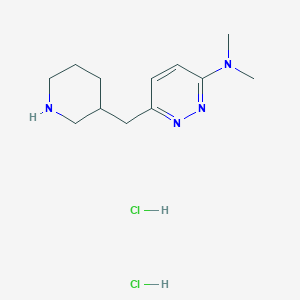
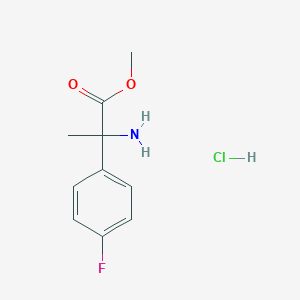
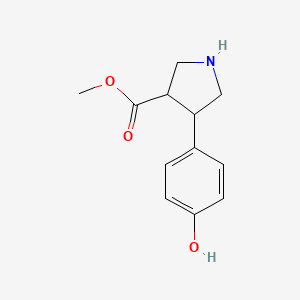
![N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine](/img/structure/B1435021.png)

![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)
![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)